Quanolirone I

Description

Quanolirone I (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure features a bromochlorophenyl backbone conjugated with a boronic acid group, contributing to its unique physicochemical properties . Key characteristics include:

- BBB permeability: Indicates possible central nervous system activity.

- Log Po/w (XLOGP3): 2.15, reflecting moderate lipophilicity.

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a THF/water solvent system at 75°C . Its structural and functional attributes position it as a candidate for pharmaceutical and material science applications, though its biological activity remains understudied.

Properties

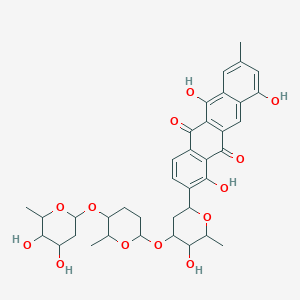

Molecular Formula |

C37H42O13 |

|---|---|

Molecular Weight |

694.7 g/mol |

IUPAC Name |

2-[4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione |

InChI |

InChI=1S/C37H42O13/c1-14-9-21-20(23(38)10-14)11-22-31(36(21)44)35(43)19-6-5-18(34(42)30(19)37(22)45)26-13-27(33(41)17(4)46-26)50-28-8-7-25(15(2)47-28)49-29-12-24(39)32(40)16(3)48-29/h5-6,9-11,15-17,24-29,32-33,38-42,44H,7-8,12-13H2,1-4H3 |

InChI Key |

WIJGEWVJMHOFER-UHFFFAOYSA-N |

SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)OC7CC(C(C(O7)C)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)OC7CC(C(C(O7)C)O)O |

Synonyms |

quanolirone I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Structural Similarities: this compound shares identical molecular formulas and weights with (3-Bromo-5-chlorophenyl)boronic acid, differing only in substituent positioning .

Lipophilicity : Higher Log Po/w values (e.g., 3.01 in dichlorophenyl analogs) correlate with reduced solubility, highlighting a trade-off between lipophilicity and bioavailability.

BBB Permeability : Fluorinated analogs like (4-Bromo-2-fluorophenyl)boronic acid retain BBB penetration, suggesting halogen positioning influences CNS targeting .

Synthetic Accessibility: this compound’s synthetic route (palladium catalysis) is comparable to other arylboronic acids but requires optimization for scalability .

Q & A

Q. What are the critical steps for designing experiments to characterize Quanolirone I’s physicochemical properties?

To ensure robust characterization, prioritize spectroscopic methods (e.g., NMR for structural elucidation, LC-MS for purity analysis) and crystallography for stereochemical confirmation. Validate results against established databases (e.g., PubChem, Reaxys) and include control experiments to rule out artifacts. Reproducibility requires detailed documentation of solvent systems, temperature, and instrumentation parameters .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

Use a tiered approach:

- In vitro assays (e.g., microsomal stability, plasma protein binding).

- In vivo studies with controlled dosing (oral vs. intravenous) and sampling intervals.

- Statistical modeling (non-compartmental analysis) to calculate AUC, Cmax, and half-life. Ensure ethical compliance with animal welfare guidelines and validate assays using reference standards .

Q. What methodologies are recommended for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Apply retrosynthetic analysis to identify modifiable functional groups. Optimize reaction conditions (e.g., catalysts, solvents) via Design of Experiments (DoE) to maximize yield and purity. Characterize intermediates with HPLC and IR spectroscopy. Use computational tools (e.g., molecular docking) to prioritize derivatives for biological testing .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be systematically resolved?

- Perform meta-analysis of existing studies to identify variables (e.g., cell lines, assay protocols).

- Replicate experiments under standardized conditions, including positive/negative controls.

- Use sensitivity analysis to assess the impact of methodological differences (e.g., IC50 variability due to incubation time) .

Q. What strategies are effective for elucidating this compound’s mechanism of action when preliminary data conflict with established pathways?

- Combine omics approaches (transcriptomics, proteomics) to identify differentially expressed targets.

- Validate findings using CRISPR/Cas9 knockout models or siRNA silencing.

- Apply systems biology modeling to integrate multi-modal data and resolve pathway crosstalk .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity in heterogeneous populations?

- Stratify cohorts by age, sex, and comorbidities to capture variability.

- Use mixed-effects models to analyze time-dependent toxicity markers (e.g., ALT/AST levels).

- Incorporate histopathological endpoints and correlate with pharmacokinetic data to distinguish dose-dependent vs. idiosyncratic effects .

Methodological Frameworks

Q. What frameworks (e.g., FINER, PICOT) are most suitable for formulating research questions on this compound’s therapeutic potential?

- PICOT : Define Population (e.g., diabetic murine models), Intervention (this compound dosing), Comparison (standard therapy), Outcome (HbA1c reduction), and Time (12-week study).

- FINER : Ensure questions are Feasible (resource availability), Interesting (novelty in diabetes research), Novel (unexplored targets), Ethical (IACUC approval), and Relevant (clinical translatability) .

Q. How can researchers optimize data collection instruments for this compound’s clinical trial endpoints?

- Pilot-test questionnaires to eliminate ambiguity (e.g., Likert scales for patient-reported outcomes).

- Validate biomarkers via inter-laboratory comparisons.

- Use electronic data capture (EDC) systems to minimize transcription errors and ensure audit trails .

Addressing Data Challenges

Q. What statistical approaches are recommended for handling missing data in this compound’s multicenter trials?

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Evaluate bioavailability limitations (e.g., solubility, first-pass metabolism).

- Use pharmacodynamic biomarkers (e.g., target engagement assays) to bridge in vitro-in vivo gaps.

- Consider formulation optimization (e.g., nanoencapsulation) to enhance delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.